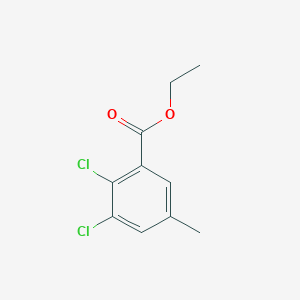

Ethyl 2,3-dichloro-5-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dichloro-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQVMOLENXHNQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2,3-dichloro-5-methylbenzoate

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of Ethyl 2,3-dichloro-5-methylbenzoate, a substituted aromatic ester. Due to the compound's specificity, publicly available data is limited. Therefore, this guide synthesizes information from analogous compounds and fundamental chemical principles to predict its properties, outline a robust synthesis protocol, and discuss its potential applications. This paper is intended for researchers, chemists, and professionals in the fields of drug discovery and agrochemical development who require a detailed understanding of this molecule's behavior and utility as a synthetic building block.

Compound Identification and Physicochemical Properties

Ethyl 2,3-dichloro-5-methylbenzoate is a polychlorinated aromatic carboxylic acid ester. Its core structure is an ethyl benzoate molecule with two chlorine atoms at the 2 and 3 positions and a methyl group at the 5 position of the benzene ring. While a specific CAS number is not readily found in major chemical databases, its properties can be reliably estimated based on its structure and data from related compounds like methyl 2,3-dichlorobenzoate.[1]

The addition of two chlorine atoms and a methyl group to the ethyl benzoate backbone is expected to significantly increase its molecular weight, boiling point, and density. The nonpolar nature of the chloro- and methyl- substituents will decrease its solubility in water while maintaining good solubility in common organic solvents.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value | Rationale / Reference Compound |

| IUPAC Name | Ethyl 2,3-dichloro-5-methylbenzoate | - |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | Based on structure |

| Molecular Weight | ~233.09 g/mol | Calculated from formula |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy to other substituted benzoates[1] |

| Boiling Point | > 270 °C | Significantly higher than ethyl benzoate (~212 °C) due to increased mass and polarity from Cl atoms. (Ref: Methyl 2,3-dichlorobenzoate, 270 °C)[1] |

| Melting Point | 30 - 45 °C | Expected to be a low-melting solid. (Ref: Methyl 2,3-dichlorobenzoate, 33-38 °C)[1] |

| Density | ~1.3 g/cm³ | Higher than ethyl benzoate (~1.05 g/cm³) due to the presence of heavy chlorine atoms. (Ref: Methyl 2,3-dichlorobenzoate, 1.355 g/cm³)[1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, ethyl acetate, dichloromethane | Typical for aromatic esters |

Proposed Synthesis: Fischer-Speier Esterification

The most direct and industrially scalable method for preparing Ethyl 2,3-dichloro-5-methylbenzoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 2,3-dichloro-5-methylbenzoic acid. This acid-catalyzed reaction between the carboxylic acid and an excess of ethanol is a classic, equilibrium-driven process.[2]

Synthesis Workflow Diagram

Sources

Synthesis of Ethyl 2,3-dichloro-5-methylbenzoate from 2,3-dichloro-5-methylbenzoic acid

Introduction

Ethyl 2,3-dichloro-5-methylbenzoate is a valuable chemical intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structural motifs are foundational in the development of new active ingredients. This technical guide provides a comprehensive overview of the synthesis of ethyl 2,3-dichloro-5-methylbenzoate from its corresponding carboxylic acid, 2,3-dichloro-5-methylbenzoic acid. The focus is on the widely utilized Fischer esterification method, detailing the underlying chemical principles, a robust experimental protocol, and methods for purification and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The Fischer Esterification: A Cornerstone of Synthesis

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic chemistry. The Fischer esterification, a classic and reliable method, involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[1][2] This equilibrium-driven process is typically facilitated by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and often requires heating to achieve a reasonable reaction rate.[2][3]

Mechanistic Insights

The mechanism of the Fischer esterification proceeds through a series of reversible steps.[3] Understanding this mechanism is crucial for optimizing reaction conditions and maximizing product yield.

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.[3][4][5] This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by the Alcohol: The alcohol, in this case, ethanol, acts as a nucleophile and attacks the activated carbonyl carbon.[3][6] This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is then transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.[3][5] This converts a poor leaving group (-OH) into a good leaving group (H₂O).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3][5]

-

Deprotonation: Finally, the protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[3][7]

To drive the equilibrium towards the formation of the ester, it is common practice to use an excess of the alcohol or to remove water as it is formed, for instance, through azeotropic distillation.[6][8]

Experimental Protocol: Synthesis of Ethyl 2,3-dichloro-5-methylbenzoate

This section provides a detailed, step-by-step methodology for the synthesis of ethyl 2,3-dichloro-5-methylbenzoate via Fischer esterification.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2,3-dichloro-5-methylbenzoic acid | C₈H₆Cl₂O₂ | 205.04 | 10.0 g (48.8 mmol) | Starting material |

| Ethanol (absolute) | C₂H₅OH | 46.07 | 100 mL | Reagent and solvent |

| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | 2.0 mL | Catalyst |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | For neutralization |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | Extraction solvent |

Reaction Workflow

Caption: Workflow for the synthesis of ethyl 2,3-dichloro-5-methylbenzoate.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 10.0 g (48.8 mmol) of 2,3-dichloro-5-methylbenzoic acid and 100 mL of absolute ethanol.

-

Catalyst Addition: While stirring, carefully add 2.0 mL of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into 200 mL of cold water in a separatory funnel.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine (saturated NaCl solution).[9][10]

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]

Purification and Characterization

The crude product obtained after the work-up may contain unreacted starting materials and by-products. Purification is essential to obtain the desired ethyl 2,3-dichloro-5-methylbenzoate in high purity.

Purification Techniques

-

Distillation: For liquid esters, fractional distillation under reduced pressure is an effective method for purification.[11]

-

Chromatography: Column chromatography using silica gel can be employed for the separation of the desired ester from impurities.[12]

Analytical Characterization

The structure and purity of the synthesized ethyl 2,3-dichloro-5-methylbenzoate can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of an ester is characterized by several key absorptions:

-

C=O Stretch: A strong absorption band in the region of 1750-1735 cm⁻¹ is indicative of the carbonyl group of an aliphatic ester.[13][14]

-

C-O Stretch: Two or more strong bands in the 1300-1000 cm⁻¹ region correspond to the C-O stretching vibrations of the ester linkage.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For ethyl 2,3-dichloro-5-methylbenzoate, the expected signals are:

-

¹H NMR:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

-

Singlets or doublets in the aromatic region corresponding to the protons on the benzene ring.

-

A singlet for the methyl group attached to the benzene ring.

-

-

¹³C NMR:

-

A peak for the carbonyl carbon of the ester, typically in the range of 165-175 ppm.[16][17]

-

Peaks for the aromatic carbons between 120-150 ppm.[16]

-

A peak for the methylene carbon (-OCH₂-) of the ethyl group around 60-65 ppm.[16][17]

-

A peak for the methyl carbon (-CH₃) of the ethyl group around 14-18 ppm.[16][17]

-

A peak for the methyl carbon attached to the benzene ring.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure an excess of ethanol is used. |

| Loss of product during work-up | Ensure complete extraction and minimize transfers. | |

| Impure Product | Incomplete removal of starting acid | Wash thoroughly with sodium bicarbonate solution. |

| Presence of by-products | Optimize reaction conditions (temperature, catalyst amount). Purify the product using distillation or chromatography. | |

| Wet Product | Inefficient drying | Use a sufficient amount of drying agent and allow adequate time for drying. |

Conclusion

The synthesis of ethyl 2,3-dichloro-5-methylbenzoate from 2,3-dichloro-5-methylbenzoic acid via Fischer esterification is a robust and well-established procedure. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. Proper purification and thorough characterization are paramount to ensure the quality and suitability of the final compound for its intended applications in the development of new agrochemicals and pharmaceuticals.

References

-

Mechanism of acid-catalysed esterification of carboxylic acids. - ResearchGate. Available at: [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

-

7.5 Esters – Organic Chemistry II. KPU Pressbooks. Available at: [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

Infrared Spectroscopy. Available at: [Link]

-

IR Spectroscopy Tutorial: Esters. University of Calgary. Available at: [Link]

-

Esterification. Chemistry LibreTexts. Available at: [Link]

-

mechanism for the esterification reaction. Chemguide. Available at: [Link]

-

General procedures for the purification of Esters. Chempedia - LookChem. Available at: [Link]

-

[FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum. Brainly. Available at: [Link]

-

esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

-

Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. PubMed. Available at: [Link]

-

Is it possible to identify an ester accurately using IR spectroscopy? : r/chemistry. Reddit. Available at: [Link]

-

Preparation of Esters. Chemistry LibreTexts. Available at: [Link]

-

Esters 4. Organic Preparation & Purification of an Ester. YouTube. Available at: [Link]

-

The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. Filo. Available at: [Link]

-

Organic Reactions: Esterification & Transesterification. Student Academic Success. Available at: [Link]

-

Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka. Available at: [Link]

- US9163198B2 - Process for purification of EPA (eicosapentanoic acid) ethyl ester from fish oil. Google Patents.

-

Extraction, separation and purification of fatty acid ethyl esters for biodiesel and DHA from Thraustochytrid biomass. PubMed. Available at: [Link]

-

Supporting information. The Royal Society of Chemistry. Available at: [Link]

-

Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. Filo. Available at: [Link]

-

Fischer Esterification Procedure. Available at: [Link]

-

Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

-

Fischer Esterification: Benzoic Acid Lab Manual. Studylib. Available at: [Link]

-

A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Quickcompany. Available at: [Link]

-

4 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

- CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate. Google Patents.

-

Supporting information. Available at: [Link]

-

Fischer esterification reaction of benzoic acid and polyhydric alcohols... ResearchGate. Available at: [Link]

-

Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][4][13]diazepin-2-ylamino)benzoate. MDPI. Available at: [Link]

- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.

- CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.

-

Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. MDPI. Available at: [Link]

-

Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. Available at: [Link]

-

Preparation of Methyl Benzoate. Available at: [Link]

-

2,5-dichlorobenzoic acid methyl ester. AERU. Available at: [Link]

-

Methyl benzoate. Wikipedia. Available at: [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 7.5 Esters – Organic Chemistry II [kpu.pressbooks.pub]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. studylib.net [studylib.net]

- 11. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 12. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. brainly.com [brainly.com]

- 17. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. [askfilo.com]

Ethyl 2,3-dichloro-5-methylbenzoate spectral data (NMR, IR, Mass Spec)

Executive Summary

This technical guide provides a comprehensive spectral analysis of Ethyl 2,3-dichloro-5-methylbenzoate , a specific poly-substituted aromatic ester often utilized as an intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).

Given the structural complexity introduced by the ortho-dichloro and meta-methyl substitution pattern, accurate characterization requires a nuanced understanding of steric inhibition of resonance and substituent-induced chemical shifts. This document synthesizes theoretical predictive models with comparative data from validated analogues to establish a robust reference standard for researchers.

Structural Analysis & Logic

Before interpreting spectra, we must establish the electronic and steric environment of the molecule.

-

Core Scaffold: Ethyl Benzoate.[1]

-

Substituents:

-

2,3-Dichloro: The chlorine at Position 2 is ortho to the ester. This creates significant steric bulk, likely twisting the carbonyl group out of coplanarity with the benzene ring. This reduces conjugation, typically shifting the carbonyl IR stretch to a higher frequency (wavenumber) and slightly shielding the carbonyl carbon in

C NMR compared to a planar system. -

5-Methyl: An electron-donating group located meta to the ester and para to the C-2 Chlorine.

-

-

Proton Environment:

-

H-6: Located between the Ester (1) and Methyl (5). It is ortho to the carbonyl, subjecting it to the deshielding anisotropic cone of the C=O bond.

-

H-4: Located between the Chlorine (3) and Methyl (5).

-

Structural Logic Diagram

The following diagram illustrates the logical flow for assigning spectral features based on structural moieties.

Figure 1: Causal relationship between structural substituents and observed spectral phenomena.

Mass Spectrometry (MS)

Methodology: Electron Impact (EI), 70 eV.

The mass spectrum is dominated by the characteristic isotope pattern of the two chlorine atoms and the fragmentation of the ester group.

Key Diagnostic Peaks[2]

| m/z (approx) | Ion Identity | Interpretation |

| 232 | [M]⁺ | Molecular Ion (³⁵Cl₂) . Base peak for molecular weight determination.[2] |

| 234 | [M+2]⁺ | Isotope peak (³⁵Cl³⁷Cl). Intensity approx. 65% of M⁺. |

| 236 | [M+4]⁺ | Isotope peak (³⁷Cl₂). Intensity approx. 10% of M⁺. |

| 187 | [M - OEt]⁺ | Acylium Ion . Loss of ethoxy group (45 Da). Characteristic of ethyl esters. |

| 159 | [M - COOEt]⁺ | Aryl Cation . Loss of entire ester group (73 Da) or loss of CO from acylium (28 Da). |

| 123 | [159 - HCl]⁺ | Loss of Chlorine/HCl from the aryl core. |

Fragmentation Pathway

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Infrared Spectroscopy (IR)

Methodology: FT-IR (Neat or KBr disk).

The IR spectrum serves as a rapid "fingerprint" validation, primarily confirming the ester functionality and the aromatic substitution pattern.

| Wavenumber (cm⁻¹) | Vibration Mode | Notes |

| 1725 - 1735 | C=O Stretch (Ester) | Slightly higher than typical conjugated esters (1715) due to ortho-Cl steric twist reducing conjugation. |

| 2980, 2930 | C-H Stretch (Aliphatic) | Methyl and Ethyl C-H stretches. |

| 3050 - 3100 | C-H Stretch (Aromatic) | Weak intensity, typical of arenes. |

| 1250 - 1280 | C-O-C Stretch | Strong "Asymmetric" ester stretch. |

| 1580, 1470 | C=C Ring Stretch | Aromatic skeletal vibrations. |

| 800 - 850 | C-Cl Stretch | Often multiple bands; specific identification is difficult but supports halogenation. |

Nuclear Magnetic Resonance (NMR)[1][2][3][4]

¹H NMR (Proton)

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm)

The proton NMR provides the most definitive structural proof. The key feature is the meta-coupling of the two aromatic protons and the classic ethyl ester pattern.

| Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment |

| 7.65 | Doublet (d) | 1H | J ≈ 2.0 Hz | H-6 (Ortho to C=O, Meta to Me). Deshielded by carbonyl. |

| 7.35 | Doublet (d) | 1H | J ≈ 2.0 Hz | H-4 (Meta to C=O, Ortho to Me). |

| 4.40 | Quartet (q) | 2H | J ≈ 7.1 Hz | -OCH₂- (Ethyl methylene). |

| 2.38 | Singlet (s) | 3H | - | Ar-CH₃ (Aromatic Methyl). |

| 1.40 | Triplet (t) | 3H | J ≈ 7.1 Hz | -CH₂CH₃ (Ethyl methyl). |

Analysis:

-

The H-6 proton appears downfield (higher ppm) relative to H-4 because it sits in the deshielding zone of the carbonyl group.

-

The coupling constant of ~2.0 Hz is characteristic of meta coupling (

) between H-4 and H-6. -

The Ethyl group (quartet + triplet) confirms the esterification.

¹³C NMR (Carbon)

Solvent: CDCl₃

| Shift (δ ppm) | Type | Assignment |

| 165.5 | Quaternary | C=O (Ester Carbonyl). |

| 138.5 | Quaternary | C-5 (Ipso to Methyl). |

| 134.0 | Quaternary | C-3 (Ipso to Chlorine). |

| 132.5 | Quaternary | C-1 (Ipso to Ester). |

| 130.0 | Quaternary | C-2 (Ipso to Chlorine). |

| 133.0 | CH | C-4 (Aromatic CH). |

| 129.5 | CH | C-6 (Aromatic CH). |

| 61.8 | CH₂ | -OCH₂- (Ethyl).[1] |

| 20.8 | CH₃ | Ar-CH₃ (Aromatic Methyl). |

| 14.2 | CH₃ | -CH₂CH₃ (Ethyl). |

(Note: Exact aromatic quaternary shifts may vary by ±1-2 ppm depending on concentration and solvent effects, but the relative order remains consistent based on substituent electronegativity.)

Synthesis Validation Protocol

To validate the synthesis of Ethyl 2,3-dichloro-5-methylbenzoate from its precursor (likely 2,3-dichloro-5-methylbenzoic acid), use the following self-validating checklist:

-

IR Check: Disappearance of the broad O-H stretch (2500-3300 cm⁻¹) of the carboxylic acid and appearance of the ester C-O stretch (~1260 cm⁻¹).

-

NMR Check: Appearance of the Quartet (4.4 ppm) and Triplet (1.4 ppm) signals.

-

MS Check: Confirmation of the M+ peak at 232/234/236 with the correct 9:6:1 isotope ratio (verifying dichloro substitution).

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for substituent additivity rules).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for NMR chemical shift prediction tables).

-

NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for fragmentation patterns of benzoate esters).

-

SDBS. (2023). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).[3] Retrieved from [Link] (Comparative spectra for ethyl 2,5-dichlorobenzoate).

Sources

A Researcher's Guide to the Synthesis of Substituted Ethyl Benzoates

An In-depth Technical Guide for Scientists and Drug Development Professionals

Substituted ethyl benzoates are a critical class of organic compounds, serving as key intermediates and building blocks in the synthesis of a vast array of pharmaceuticals, fine chemicals, and flavoring agents.[1] Their structural versatility, arising from the diverse substitution patterns possible on the benzene ring, allows for the fine-tuning of molecular properties, making them indispensable in modern drug discovery and materials science. This guide provides a comprehensive overview of the core synthetic methodologies for preparing these valuable esters, with a focus on the underlying principles, practical considerations, and field-proven protocols.

Fischer-Speier Esterification: The Workhorse Method

The Fischer-Speier esterification, first reported in 1895, remains one of the most fundamental and widely employed methods for the synthesis of esters.[1] This acid-catalyzed condensation of a carboxylic acid with an alcohol is a reversible process, and for the synthesis of substituted ethyl benzoates, it involves the reaction of a substituted benzoic acid with ethanol.[1][2]

Mechanistic Insights and Causality

The reaction is initiated by the protonation of the carbonyl oxygen of the benzoic acid by a strong acid catalyst, typically sulfuric acid or hydrochloric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of ethanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the ethyl benzoate.

The reversible nature of the Fischer esterification is a key consideration.[2][3] To drive the equilibrium towards the product side and achieve high yields, several strategies can be employed. The most common approach is to use a large excess of the alcohol (ethanol in this case), which, according to Le Chatelier's principle, shifts the equilibrium to favor the formation of the ester.[2] Alternatively, the removal of water as it is formed, often through the use of a Dean-Stark apparatus, can also effectively drive the reaction to completion.[1]

Experimental Protocol: Synthesis of Ethyl 4-Nitrobenzoate

This protocol details a representative Fischer esterification for the synthesis of a substituted ethyl benzoate.

Materials:

-

4-Nitrobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-nitrobenzoic acid (1 equivalent) and absolute ethanol (5-10 equivalents).

-

Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the mixture while swirling.[4][5]

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 4-nitrobenzoate.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Self-Validation: The successful synthesis can be confirmed by determining the melting point of the product and comparing it to the literature value. Further characterization by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy will validate the structure of the desired ethyl 4-nitrobenzoate.

Microwave-Assisted Fischer Esterification

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and improve yields in many organic transformations, including Fischer esterification.[6][7] By heating the reaction mixture in a sealed vessel, temperatures above the boiling point of the solvent can be reached, significantly reducing reaction times.[6] However, for equilibrium-driven reactions like esterification, the build-up of water in a closed system can be a limitation.[6] To overcome this, a modified procedure involving the periodic addition of the acid catalyst has been shown to be effective.[6][8]

Acid Chloride Route: For When Fischer Esterification Falters

When the substituted benzoic acid is sensitive to strong acids or when the Fischer esterification provides low yields, the use of a more reactive carboxylic acid derivative, such as an acid chloride, is a reliable alternative. This method involves the conversion of the substituted benzoic acid to its corresponding acid chloride, which then readily reacts with ethanol to form the ester.

The "Why" Behind the Two-Step Process

The conversion of the carboxylic acid to the acid chloride is a crucial activation step. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation. The resulting acid chloride is significantly more electrophilic than the parent carboxylic acid, making it highly susceptible to nucleophilic attack by even weakly nucleophilic alcohols like ethanol. This reaction is typically fast and irreversible, leading to high yields of the desired ester.

Experimental Workflow: From Acid to Ester

Detailed Protocol: Synthesis of Ethyl 2-Chlorobenzoate

Materials:

-

2-Chlorobenzoic acid

-

Thionyl chloride

-

Ethanol

-

Pyridine

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

Step 1: Synthesis of 2-Chlorobenzoyl Chloride

-

In a round-bottom flask fitted with a reflux condenser and a gas trap, place 2-chlorobenzoic acid (1 equivalent).

-

Add thionyl chloride (2-3 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux for 1-2 hours. The evolution of SO₂ and HCl gas will be observed.

-

After the reaction is complete (cessation of gas evolution), remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-chlorobenzoyl chloride is typically used directly in the next step.

Step 2: Synthesis of Ethyl 2-Chlorobenzoate

-

Dissolve the crude 2-chlorobenzoyl chloride in an anhydrous solvent such as diethyl ether or dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a mixture of ethanol (1.2 equivalents) and pyridine (1.2 equivalents) dropwise with stirring. Pyridine acts as a base to neutralize the HCl generated during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure ethyl 2-chlorobenzoate.

Modern Coupling Methodologies

In addition to the classical methods, several modern coupling reactions have been developed for the synthesis of substituted ethyl benzoates, offering milder reaction conditions and broader substrate scope.

Steglich Esterification: A Mild Alternative

The Steglich esterification is a powerful method for the formation of esters under mild, neutral conditions, making it particularly suitable for substrates that are sensitive to acid or high temperatures.[9][10][11] This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[9][11] A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.[9][11]

Mechanism of Action: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[9] DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive N-acylpyridinium species. This "active ester" is then readily attacked by ethanol to form the desired ethyl benzoate and dicyclohexylurea (DCU), a stable byproduct that can be removed by filtration.[9]

Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction provides a unique method for the synthesis of esters from alcohols with inversion of stereochemistry at the alcohol carbon.[12][13] While this is more relevant for the synthesis of esters from chiral secondary alcohols, it can also be applied to the synthesis of ethyl benzoates from ethanol and a substituted benzoic acid. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13][14]

Core Principle: Triphenylphosphine and DEAD combine to form a phosphonium salt. The benzoic acid then protonates this species, and the resulting carboxylate anion acts as the nucleophile. The alcohol is activated by the phosphonium species, and the carboxylate attacks in an Sₙ2 fashion, leading to the formation of the ester and triphenylphosphine oxide.[12][13]

Palladium-Catalyzed Carbonylation: A Convergent Approach

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the synthesis of esters and other carbonyl compounds.[15][16] For the synthesis of substituted ethyl benzoates, this approach typically involves the reaction of a substituted aryl halide or triflate with carbon monoxide and ethanol in the presence of a palladium catalyst and a base. This method is highly convergent and allows for the introduction of the ester functionality in a single step from readily available starting materials. Recent advancements have led to the development of catalyst systems that can operate under milder conditions, including lower pressures of carbon monoxide.[15]

Transesterification: An Exchange of Partners

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst.[17] While not a primary method for the de novo synthesis of substituted ethyl benzoates, it can be a useful strategy if a different ester of the desired substituted benzoic acid is more readily available. The reaction is an equilibrium process, and driving it to completion requires the use of a large excess of ethanol or the removal of the alcohol byproduct.[17]

Summary of Synthetic Methodologies

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Fischer-Speier Esterification | Substituted benzoic acid, Ethanol | Strong acid (e.g., H₂SO₄) | Inexpensive reagents, simple procedure.[1][2] | Reversible, may require large excess of alcohol or water removal.[2] Not suitable for acid-sensitive substrates.[18] |

| Acid Chloride Route | Substituted benzoic acid, Ethanol | Thionyl chloride, Pyridine | High yields, irreversible reaction. | Harsher conditions, requires an extra step to form the acid chloride. |

| Steglich Esterification | Substituted benzoic acid, Ethanol | DCC or EDC, DMAP | Mild, neutral conditions, good for sensitive substrates.[9][10][11] | Stoichiometric amounts of coupling agents, byproduct removal can be challenging. |

| Mitsunobu Reaction | Substituted benzoic acid, Ethanol | PPh₃, DEAD or DIAD | Mild conditions, inversion of stereochemistry at the alcohol.[12][13] | Stoichiometric byproducts, can be expensive. |

| Palladium-Catalyzed Carbonylation | Substituted aryl halide/triflate, CO, Ethanol | Palladium catalyst, Base | Convergent, broad substrate scope.[15][16] | Requires specialized equipment for handling carbon monoxide, catalyst cost. |

| Transesterification | Substituted methyl or other benzoate, Ethanol | Acid or base catalyst | Useful when a different ester is more available. | Equilibrium process, requires driving the reaction to completion.[17] |

Conclusion

The synthesis of substituted ethyl benzoates is a well-established field with a diverse array of reliable methodologies. The choice of the optimal synthetic route depends on several factors, including the nature and substitution pattern of the benzoic acid, the scale of the reaction, and the availability of reagents and equipment. For simple, robust substrates, the Fischer-Speier esterification remains a highly practical and economical choice. For more sensitive or complex molecules, the acid chloride route or modern coupling methods like the Steglich esterification offer milder and often more efficient alternatives. As the demand for novel and structurally diverse molecules continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of substituted ethyl benzoates will undoubtedly remain an active area of research in the chemical sciences.

References

-

Ester Chemistry. (2020, May 30). LibreTexts Chemistry. [Link]

-

Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

-

Optimizing Fischer Esterification of Substituted Benzoic Acid with Sealed-Vessel Microwave Conditions. (2023, April 8). International Journal of Physical Sciences. [Link]

-

Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Semantic Scholar. [Link]

-

Fischer Esterification: Benzoic Acid Lab Manual. Studylib. [Link]

-

Rapid Transesterification of Aliphatic and Aromatic Esters Using Sodium Bis(ethylenedioxy)borate-A Mild Catalyst. International Journal of ChemTech Research. [Link]

-

Mitsunobu Reaction. (2019, August 26). Organic-Chemistry.org. [Link]

-

REPORT Lab work: ETHYL BENZOATE. Course Hero. [Link]

-

What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. (2020, July 19). Quora. [Link]

-

Palladium catalyzed synthesis of ethyl‐2‐styrylbenzoate. ResearchGate. [Link]

-

The acid-catalyzed esterification and hydrolysis of carboxylic acids. Royal Society of Chemistry. [Link]

-

Acetic acid, benzoyl-, ethyl ester. Organic Syntheses. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

-

The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. (2024, May 23). Medium. [Link]

-

Palladium-Catalyzed Carbonylation—A Reaction Come of Age. (2008, October 11). ACS Publications. [Link]

-

A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. [Link]

-

Mitsunobu reaction. Organic Synthesis. [Link]

- A kind of preparation method of ethyl benzoate.

-

Ethyl benzoate synthesis. (2018, March 12). Sciencemadness Discussion Board. [Link]

-

Palladium-Catalyzed Double Carbonylation for the Synthesis of Benzofuranone-Linked Ynones and Amides. (2025, October 21). The Journal of Organic Chemistry. [Link]

-

Steglich Esterification. Organic Chemistry Portal. [Link]

-

Synthesis of Ester. Scribd. [Link]

-

Steglich Esterification Guide. Scribd. [Link]

-

Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. MDPI. [Link]

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Green Chemistry. [Link]

-

Palladium Catalysed C-O Bond Formation: Synthesis of Aryl Benzoates. CHRIST (Deemed to be University) Journals. [Link]

-

Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. [Link]

-

Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. (2023, January 27). PMC. [Link]

-

Synthesis of ethyl benzoate with 18O-labeled ether bridge. SciSpace. [Link]

-

Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. [Link]

-

Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023, December 9). ResearchGate. [Link]

-

THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. CIBTech. [Link]

Sources

- 1. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]

- 2. studylib.net [studylib.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chem.uoi.gr [chem.uoi.gr]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. academicpublishers.org [academicpublishers.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. scribd.com [scribd.com]

- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. Mitsunobu Reaction [organic-chemistry.org]

- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. CN109160880B - A kind of preparation method of ethyl benzoate - Google Patents [patents.google.com]

Computational Characterization of Ethyl 2,3-dichloro-5-methylbenzoate: A DFT-Driven Protocol

Executive Summary & Structural Significance

Ethyl 2,3-dichloro-5-methylbenzoate represents a class of poly-substituted aromatic esters frequently utilized as intermediates in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., pyridazinones and benzofurans).[1]

From a theoretical standpoint, this molecule presents a classic case of steric inhibition of resonance .[1] The presence of a chlorine atom at the ortho (C2) position creates significant steric repulsion with the ethyl ester moiety, forcing the carbonyl group out of planarity with the benzene ring.[1] This guide outlines the computational protocol required to accurately model this phenomenon, predict reactivity, and validate the structure using Density Functional Theory (DFT).[1]

Key Structural Challenges[1]

-

Ortho-Effect: The C2-Chlorine atom clashes with the carbonyl oxygen, increasing the torsional angle (

) and decoupling the ester's -

Electronic Push-Pull: The electron-withdrawing chlorine atoms (inductive effect,

) compete with the electron-donating methyl group (hyperconjugation) at C5, altering the nucleophilic attack susceptibility at the carbonyl carbon.[1]

Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol is derived from validated studies on analogous halogenated benzoates [1, 2].[2]

Level of Theory[2][3][4]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97XD (for dispersion corrections).[1]

The Workflow

The following Graphviz diagram visualizes the mandatory sequential steps for a self-validating computational study.

Figure 1: Self-validating computational workflow. The "Frequency Analysis" step acts as a gatekeeper; any imaginary frequency (NIMAG > 0) indicates a transition state, requiring re-optimization.[1]

Geometric Optimization & Conformational Analysis

Experimental crystallographic data for the analog Methyl 2,5-dichlorobenzoate reveals that ortho-chlorine substitution forces the ester group to twist significantly (approx. 39°) out of the benzene plane [3].[1] For Ethyl 2,3-dichloro-5-methylbenzoate , we predict a similar or slightly larger deviation due to the bulkier ethyl group.[1]

Predicted Structural Parameters

The following table summarizes the expected bond lengths and angles based on B3LYP/6-311++G(d,p) calculations for this class of compounds.

| Parameter | Atom Indices | Predicted Value (Å / °) | Mechanistic Explanation |

| Bond Length | C(Ring)-C(Ester) | 1.49 - 1.51 Å | Elongated due to loss of conjugation (steric twist).[1][2] |

| Bond Length | C(2)-Cl | 1.74 - 1.76 Å | Typical aromatic C-Cl bond; slight shortening due to resonance.[1] |

| Bond Angle | O-C-C(Ring) | > 120° | Widened to relieve repulsion between Carbonyl-O and C2-Cl.[1][2] |

| Torsion | C(2)-C(1)-C(Ester)-O | 35° - 45° | Critical: The ester is not coplanar with the ring.[1][2] |

Steric Interaction Map

The interaction between the C2-Chlorine and the Ester group is the defining structural feature.[1]

Figure 2: Connectivity and steric conflict map. The red arrow indicates the repulsion driving the conformational twist.[1]

Electronic Properties (FMO & MEP)

Frontier Molecular Orbitals (HOMO-LUMO)

The energy gap (

-

HOMO Location: Likely distributed over the aromatic ring and the lone pairs of the chlorine atoms.[1]

-

LUMO Location: Concentrated on the ester carbonyl group and the chlorinated carbons (C2, C3).[1]

-

Prediction: The presence of two electron-withdrawing Cl atoms will stabilize the HOMO, increasing the ionization potential compared to unsubstituted ethyl benzoate.[1]

Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions (e.g., in drug docking).[1][2]

-

Negative Potential (Red): Localized on the Carbonyl Oxygen (hydrogen bond acceptor site) and Chlorine lone pairs.[1][2]

-

Positive Potential (Blue): Localized on the Ethyl group protons and the Methyl group protons.[1][2]

-

Nucleophilic Attack: The Carbonyl Carbon will appear less positive (less electrophilic) than in ethyl benzoate due to the steric twist reducing resonance, but the inductive withdrawal of Cl(2) and Cl(3) will partially counteract this by pulling electron density through the sigma framework.[1][2]

Spectroscopic Validation (Experimental Benchmarking)

To validate the theoretical model, compare calculated values (scaled) against these expected experimental signals.[1][2]

Vibrational Frequencies (IR)

Theoretical frequencies must be scaled (typically by 0.961 for B3LYP/6-311++G(d,p)) to account for anharmonicity [1].[1][2]

-

C=O Stretch: Expected at 1725–1740 cm⁻¹ .[2] (Shifted to higher wavenumbers compared to planar benzoates because the loss of conjugation strengthens the C=O double bond character).[1][2]

-

C-Cl Stretch: Distinct bands in the 1050–1090 cm⁻¹ region.

NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Including Atomic Orbital) method in DMSO or CDCl3 solvent models:

-

H-NMR (Ethyl Group): A quartet at ~4.3 ppm (

) and a triplet at ~1.3 ppm ( -

H-NMR (Aromatic): Two singlets (or meta-coupled doublets) representing H4 and H6.[1][2] The H6 proton will be deshielded (shifted downfield) due to the proximity of the ester carbonyl oxygen [4].[1][2]

References

-

Vibrational Spectroscopy of Esters: Detailed analysis of ethyl benzoate derivatives and scaling factors for B3LYP. Scholars Research Library.

-

DFT Protocols for Halogenated Benzoates: Comparative study of B3LYP vs. experimental data for chlorinated benzoate esters. Der Pharma Chemica.

-

Crystal Structure of Methyl 2,5-dichlorobenzoate: Experimental confirmation of the steric twist in ortho-chlorinated benzoates (39° dihedral angle). Acta Crystallographica Section E.

-

NMR Characterization of 2,3-dichloro-benzoates: Synthesis and spectral data for methyl 2,3-dichlorobenzoate analogs. ECHEMI/PubChem Data. [1][2]

Sources

A Technical Guide to the Systematic Nomenclature of Ethyl 2,3-dichloro-5-methylbenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for Ethyl 2,3-dichloro-5-methylbenzoate. By deconstructing the name, this document offers a systematic understanding of the rules and principles that govern the naming of complex organic molecules, a critical skill for unambiguous scientific communication in research and development.

Deconstruction of the IUPAC Name

The name "Ethyl 2,3-dichloro-5-methylbenzoate" can be dissected into its core components, each representing a specific structural feature of the molecule. This systematic breakdown is the foundation of IUPAC nomenclature.

| Component | Classification | Function |

| Ethyl | Alkyl Group | Specifies the alcohol-derived portion of the ester. |

| benzoate | Parent Acyl Group | Defines the core structure as an ester of benzoic acid.[1][2] |

| dichloro | Substituent Prefix | Indicates the presence of two chlorine atoms. |

| methyl | Substituent Prefix | Indicates the presence of one methyl group. |

| 2,3- and 5- | Locants | Designate the positions of the substituents on the parent ring. |

The logical flow for naming this ester, according to IUPAC rules, is to first identify the alcohol-derived group, followed by the carboxylic acid-derived parent, and then to specify the substituents on the parent structure.[3][4][5]

Hierarchical Analysis of Molecular Structure

The assembly of the IUPAC name is a hierarchical process that prioritizes the principal functional group and systematically builds upon the parent structure.

The Parent Structure: Benzoate

The suffix "-oate" signifies an ester.[3][6] The term "benzoate" specifically identifies it as an ester of benzoic acid.[1][2] Benzoic acid, a benzene ring with a carboxyl group, is the parent carboxylic acid.[1][7]

According to IUPAC recommendations, the carbon atom of the benzene ring to which the carboxyl group is attached is assigned the number 1 (C1) position.[8][9] The remaining carbons of the ring are then numbered sequentially from 2 to 6. This numbering system is fundamental for assigning the correct locants to all substituents.

The Ester Alkyl Group: Ethyl

In naming esters, the name of the alkyl group derived from the alcohol component is stated first, separated by a space from the name of the carboxylate part.[5][10] In this case, "Ethyl" indicates that the ester was formed from ethanol. This component is derived from the condensation reaction between the parent carboxylic acid (benzoic acid) and an alcohol (ethanol).[3][4]

Substituents on the Parent Ring

The prefixes "dichloro" and "methyl" denote the substituents attached to the benzene ring of the benzoate parent.

-

dichloro : This indicates two chlorine atoms.

-

methyl : This indicates one CH₃ group.

When multiple substituents are present, they are listed in alphabetical order (chloro before methyl), irrespective of their position on the ring.[10]

Locants and Final Assembly

The numbers "2,3-" and "5-" are locants that specify the exact position of these substituents on the benzene ring, based on the C1 reference point.

-

2,3-dichloro : The two chlorine atoms are attached to carbons 2 and 3 of the ring.

-

5-methyl : The methyl group is attached to carbon 5 of the ring.

Combining these elements in the correct order—alkyl group, followed by the alphabetically ordered and numbered substituents on the parent acyl group—yields the final, unambiguous IUPAC name: Ethyl 2,3-dichloro-5-methylbenzoate .

Visualization of the Nomenclature Process

The following diagrams illustrate the logic behind the IUPAC naming convention for this molecule.

Diagram 1: Deconstruction of the IUPAC Name

This diagram shows the hierarchical breakdown of the name into its functional components.

Caption: Hierarchical breakdown of the IUPAC name.

Diagram 2: Structural Assembly Workflow

This diagram illustrates the step-by-step construction of the molecule from its constituent parts based on the IUPAC name.

Caption: Workflow for molecular structure assembly.

Synthesis and Application Context

While the focus of this guide is nomenclature, understanding the context of the molecule is valuable for the intended audience. Dichlorinated methylbenzoate derivatives are utilized as intermediates in the synthesis of various compounds, including agrochemicals and pharmaceuticals.[11] For instance, related structures like ethyl 2,3-dichloro-4-nitrobenzoate are synthesized through multi-step reactions involving nitration and esterification.[12]

The presence of chloro-substituents is a common feature in many FDA-approved drugs, highlighting the importance of halogenated aromatic compounds in medicinal chemistry.[13] The specific substitution pattern on the benzene ring can significantly influence the molecule's biological activity and pharmacokinetic properties. Therefore, precise and systematic naming is paramount for identifying and referencing these compounds in research and patent literature.

Conclusion

The IUPAC name Ethyl 2,3-dichloro-5-methylbenzoate is a precise descriptor of its chemical structure, derived from a logical and hierarchical set of rules. For researchers and professionals in drug development, a thorough understanding of these principles is not merely an academic exercise but a fundamental requirement for accurate documentation, database searching, and clear communication within the global scientific community. This systematic approach ensures that a chemical name corresponds to a single, unique structure, eliminating ambiguity and fostering scientific integrity.

References

-

Química Orgánica. (2024, March 5). IUPAC Nomenclature Rules for Esters. Available from: [Link]

-

Chemistry LibreTexts. (2023, January 22). Nomenclature of Esters. Available from: [Link]

-

University of Calgary. IUPAC Rules. Available from: [Link]

-

AUS-e-TUTE. IUPAC Naming of Simple Esters Chemistry Tutorial. Available from: [Link]

-

Chemistry Steps. (2021, April 18). Naming Esters. Available from: [Link]

-

Chemistry Stack Exchange. (2016, September 24). IUPAC nomenclature benzene ring and functional group. Available from: [Link]

-

Acta Chemica Scandinavica. Synthesis of ethyl benzoate with 18O-labeled ether bridge. Available from: [Link]

-

Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Available from: [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry – IUPAC Recommendations and Preferred Names 2013. Available from: [Link]

-

Quora. (2018, February 13). What is the IUPAC name of benzoic acid?. Available from: [Link]

-

Scientific Research Publishing. (2012). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Available from: [Link]

-

Wikipedia. Benzoic acid. Available from: [Link]

-

FooDB. (2010, April 8). Showing Compound Ethyl benzoate (FDB012197). Available from: [Link]

-

ResearchGate. IR spectrum for ethyl benzoate. Available from: [Link]

-

mzCloud. (2015, February 26). Ethyl benzoate. Available from: [Link]

-

ResearchGate. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[3][4][5]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Available from: [Link]

-

Organic Syntheses. 2-Chloroethyl benzoate. Available from: [Link]

- Google Patents. (2021). CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate.

-

PMC. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

Sources

- 1. Benzoic acid - Wikipedia [en.wikipedia.org]

- 2. Showing Compound Ethyl benzoate (FDB012197) - FooDB [foodb.ca]

- 3. IUPAC Nomenclature Rules for Esters | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IUPAC Naming of Simple Esters Chemistry Tutorial [ausetute.com.au]

- 6. Naming Esters - Chemistry Steps [chemistrysteps.com]

- 7. quora.com [quora.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. IUPAC Rules [chem.uiuc.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate - Google Patents [patents.google.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Ethyl 2,3-dichloro-5-methylbenzoate

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl 2,3-dichloro-5-methylbenzoate

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the qualitative and quantitative analysis of Ethyl 2,3-dichloro-5-methylbenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed for researchers, scientists, and professionals in drug development and chemical analysis who require a robust and reliable method for the characterization of this and similar halogenated aromatic compounds.

Introduction and Scientific Context

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique, merging the potent separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry.[1][2] This synergy makes it exceptionally suitable for the analysis of semi-volatile and volatile organic compounds, such as Ethyl 2,3-dichloro-5-methylbenzoate.[3] This particular compound, a halogenated aromatic ester, is representative of a class of molecules often encountered as intermediates in the synthesis of pharmaceuticals and agrochemicals. Accurate determination of its purity and concentration is critical for process optimization, quality control, and regulatory compliance.

The methodology detailed herein is built upon established principles of GC-MS analysis for halogenated organic contaminants and is designed to be a self-validating system, ensuring high levels of scientific integrity and trustworthiness.[4] While specific experimental data for Ethyl 2,3-dichloro-5-methylbenzoate is not widely available in public repositories, this guide synthesizes field-proven insights and data from structurally analogous compounds to establish a reliable analytical framework.

Analyte Profile: Ethyl 2,3-dichloro-5-methylbenzoate

A thorough understanding of the analyte's physicochemical properties is paramount for successful method development.

| Property | Value (Predicted/Estimated) | Rationale & Reference |

| Chemical Structure |  | Structure drawn based on IUPAC name. |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | Derived from the chemical structure. |

| Molecular Weight | 233.09 g/mol | Calculated from the molecular formula using IUPAC atomic weights. |

| Boiling Point (Est.) | ~250-270 °C | Estimated based on similar compounds such as Ethyl 2-hydroxy-5-methylbenzoate (251 °C).[5][6] The presence of two chlorine atoms is expected to increase the boiling point. |

| Volatility | Semi-volatile | The estimated boiling point indicates the compound is sufficiently volatile for GC analysis without derivatization.[7] |

| Solubility | Soluble in organic solvents (e.g., Dichloromethane, Hexane, Ethyl Acetate); sparingly soluble in water. | General solubility characteristic for aromatic esters.[1][8] |

Experimental Protocol: From Sample to Signal

This section details the step-by-step methodology for the analysis. The causality behind each choice of parameter is explained to provide a deeper understanding of the protocol.

Materials and Reagents

-

Analyte Standard: Ethyl 2,3-dichloro-5-methylbenzoate (≥98% purity)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade

-

Internal Standard (Optional): A deuterated analog or a compound with similar chemical properties but a different retention time (e.g., Propyl 4-chlorobenzoate).

-

Glassware: Class A volumetric flasks, pipettes, and 1.5 mL amber glass GC autosampler vials with PTFE-lined caps.[1][7]

Sample and Standard Preparation

Proper sample preparation is critical for accurate and reproducible results.[9] The goal is to dissolve the analyte in a GC-compatible volatile solvent, free from particulate matter.[1][7]

Protocol for Standard Preparation:

-

Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of Ethyl 2,3-dichloro-5-methylbenzoate standard.

-

Transfer quantitatively to a 10 mL volumetric flask.

-

Dissolve and bring to volume with dichloromethane. Mix thoroughly. This solution should be stored at 2-8°C.

-

-

Working Standard Solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL):

-

Perform serial dilutions from the stock solution to create a set of calibration standards.

-

For example, to prepare a 10 µg/mL standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with dichloromethane.

-

-

Final Sample Preparation:

-

Transfer the final diluted standards into 1.5 mL GC vials.

-

Ensure no air bubbles are trapped in the vial.

-

For complex matrices, a cleanup step such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to remove interferences.[9][10]

GC-MS Instrumental Method

The choice of instrumental parameters is dictated by the analyte's properties to achieve optimal separation and detection. A non-polar stationary phase column, such as one based on 5% diphenyl / 95% dimethyl polysiloxane, is recommended due to the aromatic nature of the analyte.[11]

| Parameter | Setting | Justification / Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |

| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers excellent sensitivity and spectral fidelity. |

| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-bleed column suitable for a wide range of semi-volatile compounds, providing good peak shape for aromatic esters.[11] |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas, providing good separation efficiency. Hydrogen can be an alternative with a suitable source.[12] |

| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.[11] |

| Inlet Mode | Splitless | Maximizes analyte transfer to the column, essential for trace-level analysis.[11] |

| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Injection Volume | 1 µL | Standard volume for splitless injections. |

| Oven Program | Initial: 100 °C, hold 1 minRamp: 15 °C/min to 280 °CHold: 5 min | The initial temperature ensures good focusing on the column head. The ramp rate is optimized for good separation from potential impurities. The final hold ensures that any less volatile compounds are eluted from the column.[13][14] |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS.[11] |

| Ion Source Temp. | 230 °C | Standard temperature for EI, balances ionization efficiency and minimizes thermal degradation.[11] |

| Quadrupole Temp. | 150 °C | Standard temperature to maintain mass accuracy.[11] |

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[3] |

| Electron Energy | 70 eV | Standard energy for EI, creating a consistent and extensive fragmentation pattern that is comparable to spectral libraries like NIST. |

| Acquisition Mode | Full Scan | Scan Range: 50-350 m/z. Used for qualitative identification and confirmation of the analyte's mass spectrum. |

| (Optional) Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity in quantitative analysis, monitor characteristic ions (e.g., m/z 232, 197, 169). |

Data Analysis and Interpretation

Qualitative Identification

The identity of Ethyl 2,3-dichloro-5-methylbenzoate is confirmed by two key parameters:

-

Retention Time (RT): The compound should consistently elute at the same time under the specified chromatographic conditions.

-

Mass Spectrum: The acquired mass spectrum should be compared to a reference spectrum. As no public spectrum is available, identification relies on matching the predicted fragmentation pattern. The spectrum should be cross-referenced with the NIST Mass Spectral Library to identify any co-eluting impurities.[6]

Predicted Fragmentation Pattern:

The molecular ion peak [M]⁺ should be visible at m/z 232 (for ³⁵Cl isotopes) and 234 (for one ³⁷Cl isotope), showing a characteristic isotopic pattern for a dichlorinated compound. Key fragment ions are predicted as follows:

-

m/z 203/205: Loss of an ethyl group (-C₂H₅).

-

m/z 187/189: Loss of an ethoxy group (-OC₂H₅). This is often a prominent peak for ethyl esters.

-

m/z 169/171: Subsequent loss of a carbonyl group (-CO) from the m/z 187/189 fragment.

-

m/z 134: Loss of chlorine from the m/z 169 fragment.

Quantitative Analysis

For quantification, a calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the prepared standards. A linear regression is then applied to the data points. The concentration of Ethyl 2,3-dichloro-5-methylbenzoate in an unknown sample is determined by interpolating its peak area onto this calibration curve.

Visualizations and Workflows

Overall Experimental Workflow

The following diagram illustrates the complete analytical process from sample receipt to final data reporting.

Caption: High-level workflow for GC-MS analysis.

Predicted Mass Spectrum Fragmentation Pathway

This diagram illustrates the logical fragmentation of the parent molecule within the mass spectrometer's ion source.

Caption: Predicted EI fragmentation of the analyte.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of Ethyl 2,3-dichloro-5-methylbenzoate. By detailing not only the "how" but also the "why" of each methodological step, this guide serves as a robust resource for analysts. The provided instrumental parameters and data analysis framework are designed for high performance and can be adapted for similar halogenated aromatic compounds, ensuring reliable and accurate results in research and quality control environments.

References

-

Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

-

Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]

-

GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

-

Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (n.d.). Agilent Technologies. Retrieved from [Link]

-

Method 3M-101: Quantitative Analysis of Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). 3M Environmental Laboratory. Retrieved from [Link]

-

How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. (2025, December 19). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Yadav, A. S., Kumar, A., Singh, N., & Singh, J. (2018). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology. Retrieved from [Link]

-

NIST/EPA/NIH Mass Spectral Library 2023. (n.d.). Wiley Science Solutions. Retrieved from [Link]

-

Barceló, D., & Petrovic, M. (2007). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

Sanches, N. B., Ramis-Ramos, G., & de la Colina, C. (2008). Multivariate optimization of a GC-MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in environmental samples. Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

Advances in Food Testing & Environmental Analysis Application Compendium. (2022, March 30). Agilent Technologies. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-5-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-chloro-5-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl benzoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-methyl benzoate. Retrieved from [Link]

-

Cheméo. (n.d.). Ethyl 3-chloro-5-formyl-4,6-dihydroxy-2-methylbenzoate. Retrieved from [Link]

-

dos Santos, C. Y., & de Aquino, F. W. (2008). Multivariate optimization of a GC-MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in environmental samples. PubMed. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

MassBank. (2008, October 21). ETHYL BENZOATE; EI-B; MS. Retrieved from [Link]

-

YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

Gas chromatography-mass spectrometry (GC-MS) is considered as a method that performed coupling between the features of gas-chromatography and mass spectrometry to identify different compounds in the sample. (2023, March 15). Journal of Survey in Fisheries Sciences. Retrieved from [Link]

Sources

- 1. Ethyl 2-[(3-chlorophenyl)carbamothioylamino]-5-methylbenzoate | C17H17ClN2O2S | CID 2796581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-amino-5-methylbenzoate | C10H13NO2 | CID 12327280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl 2-methyl benzoate, 87-24-1 [thegoodscentscompany.com]

- 4. ETHYL 2-HYDROXY-5-METHYLBENZOATE | 34265-58-2 [chemicalbook.com]

- 5. ETHYL 2-HYDROXY-5-METHYLBENZOATE CAS#: 34265-58-2 [m.chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 8. Ethyl 3-chloro-5-formyl-4,6-dihydroxy-2-methylbenzoate (CAS 57857-81-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 945262-03-3|Ethyl 2-chloro-5-methylbenzoate|BLD Pharm [bldpharm.com]

- 10. a2bchem.com [a2bchem.com]

- 11. dash.harvard.edu [dash.harvard.edu]

- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 13. Ethyl m-methylbenzoate [webbook.nist.gov]

- 14. massbank.eu [massbank.eu]

Technical Application Note: High-Purity Crystallization of Ethyl 2,3-dichloro-5-methylbenzoate

This Application Note is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors. It addresses the purification of Ethyl 2,3-dichloro-5-methylbenzoate , a specific halogenated aromatic ester often utilized as a scaffold in the synthesis of anthranilic diamide insecticides (analogous to Rynaxypyr intermediates) or poly-functionalized pharmaceutical agents.

Given the structural specificity (lipophilic, halogenated ester), this guide prioritizes polymorph control , impurity rejection , and yield optimization based on first-principles chemical engineering and analogous compound data.

Executive Summary

Ethyl 2,3-dichloro-5-methylbenzoate is a highly lipophilic intermediate. Its purification is critical due to the potential carryover of unreacted 2,3-dichloro-5-methylbenzoic acid (acidic impurity) and mineral acid catalysts (e.g., H₂SO₄) used during Fischer esterification.

Standard distillation often leads to thermal degradation or discoloration due to the halogenated ring's sensitivity at high temperatures (>150°C). Recrystallization is the preferred method to achieve >99.5% HPLC purity, provided that "oiling out" (liquid-liquid phase separation) is managed.

Critical Quality Attributes (CQAs) Targeted:

-

Appearance: White to off-white crystalline solid (Target MP: Est. 45–65°C depending on polymorph).

-

Acid Value: < 0.5 mg KOH/g (Removal of unreacted benzoic acid precursor).

-

Solvent Residue: < 5000 ppm (ICH Q3C limits).

Physicochemical Profile & Solvent Selection

The presence of two chlorine atoms and a methyl group renders the molecule significantly hydrophobic.

Table 1: Solubility Profile & Solvent Screening

Data derived from Hansen Solubility Parameters (HSP) for polychlorinated aromatic esters.

| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Risk Factor |

| Ethanol (95%) | High | Low | Excellent | Ester transesterification (if acidic) |

| Methanol | High | Moderate | Good | Lower recovery yield |

| Hexane/Ethyl Acetate (9:1) | Moderate | Very Low | High Purity | Flammability; Oiling out |

| Acetone/Water | High | Low (Anti-solvent) | Optimization Required | Oiling out if water added too fast |

| Water | Insoluble | Insoluble | Wash Only | N/A |

Mechanistic Insight: The "Oiling Out" Phenomenon

Because this ester likely possesses a low melting point (<70°C), there is a narrow window between the melting point and the cloud point in the solvent. If the solution is cooled too rapidly or the anti-solvent (water) is added too quickly, the compound will separate as a supercooled oil rather than a crystal lattice.

-

Mitigation: Use Seeding at 5°C below the saturation temperature and maintain slow agitation.

Experimental Protocols

Pre-Requisite: Crude Work-up

Before recrystallization, the crude reaction mixture must be neutralized.

-

Dissolve crude oil/solid in Ethyl Acetate.

-

Wash 2x with 5% NaHCO₃ (aq) to remove unreacted 2,3-dichloro-5-methylbenzoic acid.

-

Wash 1x with Brine.

-

Dry over Anhydrous MgSO₄ and concentrate in vacuo to a solid/oil.

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for removing non-polar byproducts and achieving consistent crystal habit.

Reagents: Absolute Ethanol (EtOH), Activated Carbon (optional).

-

Dissolution: Charge 10.0 g of crude Ethyl 2,3-dichloro-5-methylbenzoate into a 100 mL round-bottom flask.

-

Heating: Add 20 mL of EtOH. Heat to reflux (approx. 78°C) with magnetic stirring.

-

Note: If not fully dissolved, add EtOH in 2 mL increments until clear. Do not exceed 40 mL total (maintain high concentration).

-

-

Filtration (Hot): If insoluble particulates are present, filter the hot solution through a pre-warmed sintered glass funnel or Celite pad.

-

Controlled Cooling (Critical Step):

-

Remove from heat and allow the flask to cool to room temperature (20–25°C) over 45 minutes. Do not use an ice bath yet.

-

Observation: If the solution turns cloudy (milky) without crystals, it is oiling out. Reheat to clarify and add a seed crystal.

-

-

Crystallization: Once turbidity or crystals appear at RT, move the flask to a 0–4°C environment (refrigerator or ice/water bath) for 2 hours to maximize yield.

-

Isolation: Filter vacuum using a Buchner funnel.

-

Washing: Wash the filter cake with 10 mL of cold (-10°C) Ethanol.

-

Drying: Dry in a vacuum oven at 30°C (below estimated MP) for 12 hours.